

Spectroscopic comparison of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate with related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate*

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A Spectroscopic Comparison of **Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate** and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate** alongside its synthetic precursors and structural analogs. The aim is to offer a valuable resource for the identification and characterization of this compound and to highlight the distinguishing spectroscopic features that arise from variations in its chemical structure. The data presented herein is a compilation from various sources and serves as a reference for researchers engaged in the synthesis and analysis of piperidine-based compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate** and its related compounds. This data is essential for confirming the identity and purity of synthesized materials.

Table 1: ¹H NMR Spectroscopic Data

Compound Name	Key Chemical Shifts (δ ppm) and Multiplicities
Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate	Data not directly available in searches. Predicted shifts would include: Aromatic protons (benzyl group), $-\text{CH}_2-$ (benzyl), piperidine ring protons, $-\text{C}(\text{CH}_3)_3$ (Boc group), $-\text{CH}-$ and $-\text{CH}_3$ (isopropyl group).
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid[1]	Specific shift data not provided in the search results. Expected signals would be similar to the title compound but lacking the benzyl ester signals and including a carboxylic acid proton.
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate[2]	Specific shift data not provided in the search results. Expected signals would include aromatic protons, benzyl $-\text{CH}_2-$, piperidine ring protons, and two sets of signals for the Boc groups.
1-Benzylpiperidine-4-carboxylic acid[3]	Specific shift data not provided in the search results. Expected signals would include aromatic protons, benzyl $-\text{CH}_2-$, piperidine ring protons, and a carboxylic acid proton.

Table 2: ^{13}C NMR Spectroscopic Data

Compound Name	Key Chemical Shifts (δ ppm)
Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate	Data not directly available in searches. Predicted shifts would include: Carbonyl carbons (ester and carbamate), aromatic carbons, $-\text{CH}_2-$ (benzyl), piperidine ring carbons, quaternary carbon of the Boc group, carbons of the isopropyl group.
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid[1]	Specific shift data not provided in the search results.
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate[2]	Specific shift data not provided in the search results.
1-Benzylpiperidine-4-carboxylic acid[3]	Specific shift data not provided in the search results.

Table 3: FTIR Spectroscopic Data

Compound Name	Key Absorption Bands (cm^{-1})
Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate	Data not directly available in searches. Predicted bands would include: $\text{C}=\text{O}$ stretching (ester and carbamate), $\text{C}-\text{O}$ stretching, $\text{C}-\text{H}$ stretching (aromatic and aliphatic), $\text{N}-\text{H}$ bending (if applicable), and aromatic $\text{C}=\text{C}$ stretching.
Benzyl Carbamate[4]	3422-3332 ($-\text{NH}$ stretching), 1694 ($>\text{C}=\text{O}$ stretching), 1610 ($-\text{NH}$ bending), 1346 ($-\text{CN}$ stretching), 1068 ($\text{C}-\text{O}$ stretching).[4]
Benzyl 4-oxopiperidine-1-carboxylate[5]	FTIR data is available but specific band positions are not listed in the provided search result.

Table 4: Mass Spectrometry Data

Compound Name	Molecular Weight (g/mol)	Key Fragments (m/z)
Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate	361.48 (Predicted)	Data not directly available in searches. Expected fragments: Loss of Boc group, loss of benzyl group, fragmentation of the piperidine ring.
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate[2]	334.4	Specific fragment data not provided in the search results.
1-Benzylpiperidine-4-carboxylic acid[3]	219.27	Specific fragment data not provided in the search results.
Benzyl 4-oxopiperidine-1-carboxylate[5]	233.26	GC-MS data is available but specific fragments are not listed in the provided search result.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9]

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] Ensure the sample is fully dissolved to avoid line broadening.[6]
- **Instrument Setup:** The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy[10][11][12]

- **Sample Preparation:** For solid samples, the KBr pellet method is common.[10] A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.[11] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[10]
- **Instrument Setup:** An FTIR spectrometer is used to scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).[12]
- **Data Acquisition:** A background spectrum of the empty sample holder or pure KBr pellet is recorded first. Then, the sample spectrum is recorded.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

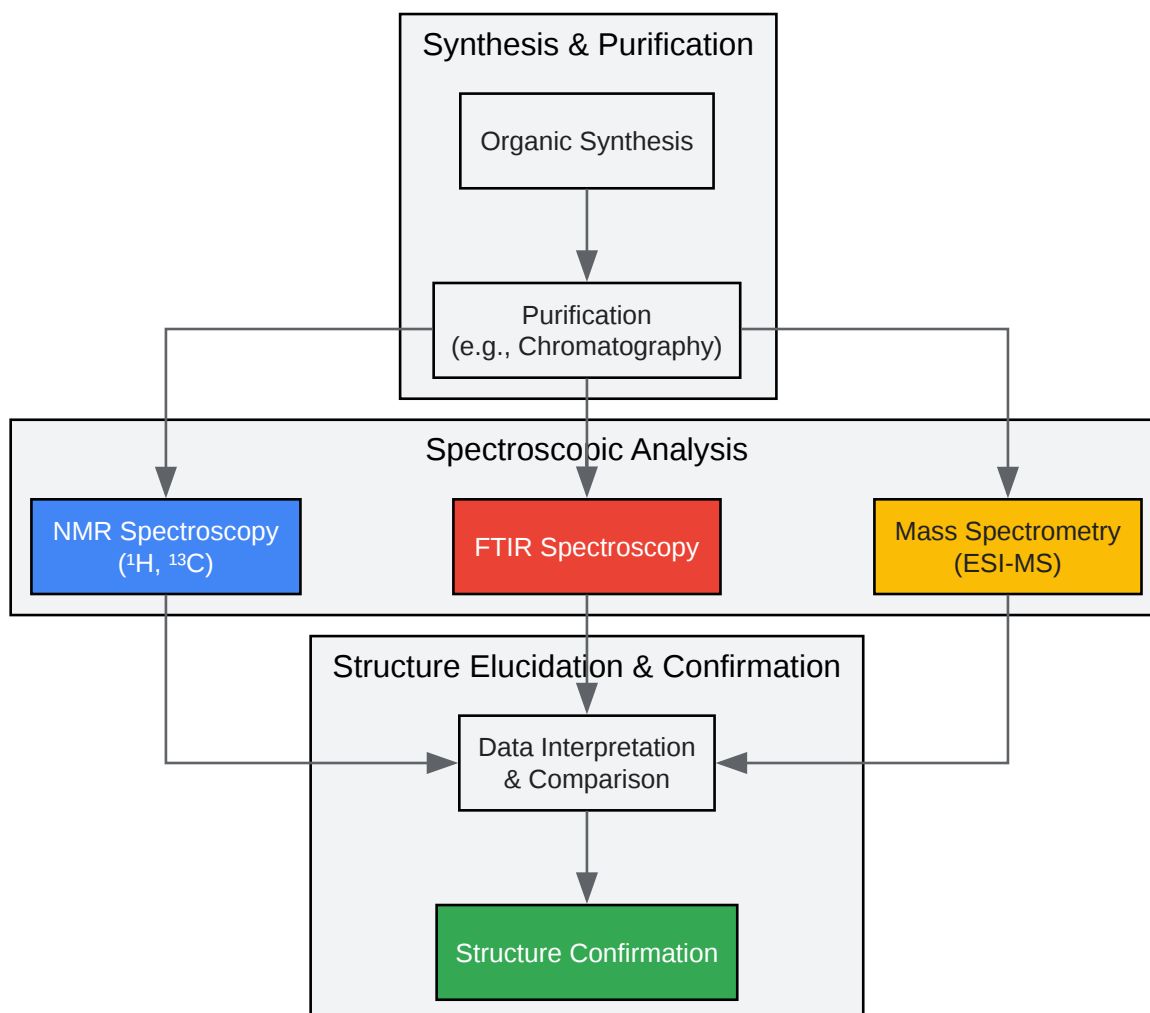
Electrospray Ionization Mass Spectrometry (ESI-MS)[13][14][15][16]

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mM or less.[16] The sample can be introduced directly via a syringe pump or through a liquid chromatography (LC) system.[15]
- **Instrument Setup:** An ESI-MS instrument is used, which consists of an electrospray ion source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The sample solution is introduced into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios (m/z) are measured.
- **Data Processing:** The data is processed to generate a mass spectrum, which shows the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound.

Workflow for Spectroscopic Analysis of Organic Compounds



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Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using various spectroscopic techniques.

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- To cite this document: BenchChem. [Spectroscopic comparison of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate with related compounds]. BenchChem, [2025]. [Online PDF].

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